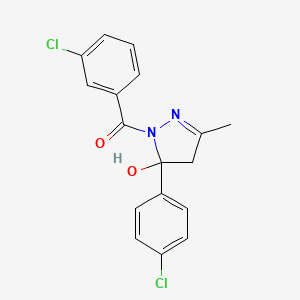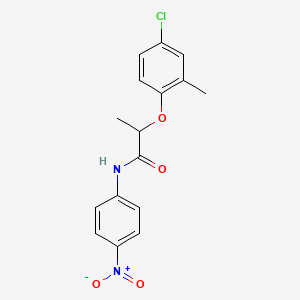![molecular formula C14H20FNO5 B4889395 N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as 4-FA, is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the late 1990s and has gained popularity in recent years as a recreational drug. However,
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate involves the release of dopamine, norepinephrine, and serotonin from presynaptic neurons. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced neurotransmission. This effect is mediated by the inhibition of monoamine transporters, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate are similar to other amphetamine-like compounds. It increases heart rate, blood pressure, body temperature, and causes vasoconstriction. It also leads to the release of glucose and fatty acids from adipose tissue, which can result in hyperglycemia and hyperlipidemia. Chronic use of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate can lead to neurotoxicity and damage to dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments include its ability to selectively release dopamine, norepinephrine, and serotonin, which can provide insights into the role of these neurotransmitters in various neurological disorders. Its potency and duration of action also make it a useful tool for studying the effects of amphetamine-like compounds on the central nervous system.
The limitations of using N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments include its potential for abuse and neurotoxicity. It is also difficult to control for individual differences in metabolism and sensitivity to the drug, which can affect the reliability of experimental results.
Direcciones Futuras
Future research on N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate could focus on its potential as a treatment for depression and ADHD. It could also investigate the long-term effects of chronic use on the central nervous system and explore alternative compounds that have similar pharmacological properties but are less toxic. Additionally, research could be conducted on the potential for N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate to be used as a tool for studying the role of neurotransmitters in various neurological disorders.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate involves the reaction of 4-fluoroanisole with 2-bromo-1-phenylethanone in the presence of a strong base to form the intermediate 1-(4-fluorophenyl)-2-bromoethanone. This intermediate is then reacted with 2-methyl-2-propanamine to form N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate as a free base. The free base is then converted to its oxalate salt form for stability and ease of handling.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a releasing agent for dopamine, norepinephrine, and serotonin, similar to other amphetamine-like compounds. This makes it a potential candidate for the treatment of certain neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-12(2,3)14-8-9-15-11-6-4-10(13)5-7-11;3-1(4)2(5)6/h4-7,14H,8-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAGHNNHRDMGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=C(C=C1)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4889321.png)
![N-(4-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4889333.png)
![5-(4-morpholinylmethyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-3-isoxazolecarboxamide](/img/structure/B4889346.png)

![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)

